Norbolethone

Catalog No.
S007025
CAS No.
797-58-0
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norbolethone

CAS Number

797-58-0

Product Name

Norbolethone

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

FTBJKONNNSKOLX-XUDSTZEESA-N

SMILES

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34

Synonyms

13-EHDPO, 13-ethyl-17-hydroxy-18,19-dinor-17-pregn-4-en-20-yn-3-one, norbolethone

Canonical SMILES

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34

Description

The exact mass of the compound Norbolethone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89791. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Norsteroids - Norpregnanes - Norpregnenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Norbolethone is a synthetic anabolic-androgenic steroid that was never marketed for therapeutic use. It is chemically classified as a derivative of testosterone, specifically a 17α-methylated compound, which enhances its anabolic properties while minimizing androgenic effects. This compound is known for its oral bioavailability and has been studied primarily in the context of its potential misuse in sports and bodybuilding. Despite its synthetic origin, norbolethone exhibits significant biological activity similar to other anabolic steroids, promoting muscle growth and development of male sexual characteristics.

Typical of anabolic steroids, including:

  • Oxidation: This reaction can lead to the formation of various metabolites, which may exhibit different biological activities.
  • Reduction: The reduction process may affect the compound's potency and stability.
  • Conjugation: Norbolethone can also undergo conjugation reactions, which can influence its solubility and excretion pathways.

These reactions are crucial for understanding the metabolism and pharmacokinetics of norbolethone in biological systems .

The biological activity of norbolethone is characterized by its anabolic effects, which include:

  • Muscle Growth: Norbolethone promotes protein synthesis and muscle hypertrophy, making it attractive for athletes seeking performance enhancement.
  • Antidigitalis Effect: Research indicates that norbolethone may counteract the toxicity of certain digitalis compounds, suggesting a unique pharmacological profile independent of its anabolic properties .
  • Androgenic Effects: While primarily anabolic, norbolethone does exhibit androgenic effects, potentially leading to side effects such as virilization in women and other androgen-related disorders.

The synthesis of norbolethone involves several steps typical of steroid chemistry. Key methods include:

  • Starting Material: The synthesis often begins with testosterone or its derivatives.
  • Methylation: A key step involves the introduction of a methyl group at the 17α position to enhance anabolic properties.
  • Purification: After synthesis, the compound is purified through crystallization or chromatography to obtain a high-purity product.

These methods highlight the complexity involved in producing synthetic anabolic steroids like norbolethone .

Although never marketed for medical use, norbolethone has been investigated for various applications:

  • Performance Enhancement: Its primary application has been in sports for muscle building and performance enhancement.
  • Research Tool: Norbolethone serves as a reference compound in research studies focusing on anabolic steroids and their effects on muscle physiology.

Due to its potential for abuse, it is banned by many sports organizations .

Studies have indicated that norbolethone interacts with various biological systems:

  • Digitalis Compounds: It has been shown to mitigate the toxicity associated with certain digitalis compounds, indicating potential protective effects on cardiac function .
  • Hormonal Interactions: As an anabolic steroid, it may also interact with androgen receptors, influencing metabolic pathways related to muscle growth and fat metabolism.

These interactions underscore the importance of understanding both the therapeutic potential and risks associated with norbolethone .

Norbolethone shares structural similarities with several other anabolic steroids. Here are some notable compounds for comparison:

CompoundKey FeaturesUniqueness Compared to Norbolethone
TestosteroneNatural androgen; promotes male characteristicsMore balanced androgenic/anabolic ratio
DesoxymethyltestosteronePotent anabolic effects; used illicitly in sportsHigher androgenic activity than norbolethone
TetrahydrogestrinoneStrong anabolic properties; associated with dopingMore potent than norbolethone but similar in structure

Norbolethone's unique profile lies in its specific interactions with digitalis compounds and its distinct metabolic pathways compared to these similar steroids .

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

UNII

U3BZU2241A
O60979L83F

Other CAS

1235-15-0
797-58-0

Wikipedia

Norboletone

Dates

Modify: 2024-02-18
[1]. SELYL, M. Prevention of indomethacin-induced intestinal ulcers by spironolactone and norbolethone. Canadian Journal of Physiology and Pharmacology, 1969, 47(12): 981-983[2]. Harry B, et al. Effects of an anabolic steroid (norbolethone) on the function of the isolated perfused rat liver. Biochemical Pharmacology, Vol. 20, pp. 1429-143

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